molecular formula C13H13ClO3S B13282690 1-(6-Methoxynaphthalen-2-yl)ethane-1-sulfonyl chloride

1-(6-Methoxynaphthalen-2-yl)ethane-1-sulfonyl chloride

Cat. No.: B13282690
M. Wt: 284.76 g/mol
InChI Key: SBSMZVFYCKIWJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-Methoxynaphthalen-2-yl)ethane-1-sulfonyl chloride is a chemical compound with the molecular formula C13H13ClO3S It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a methoxy group at the 6-position and an ethanesulfonyl chloride group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Methoxynaphthalen-2-yl)ethane-1-sulfonyl chloride typically involves the following steps:

    Starting Material: The synthesis begins with 6-methoxynaphthalene.

    Ethylation: The 6-methoxynaphthalene undergoes ethylation to introduce the ethane group.

    Sulfonylation: The ethylated product is then subjected to sulfonylation using chlorosulfonic acid or a similar sulfonylating agent to introduce the ethanesulfonyl chloride group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. This method enhances the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Methoxynaphthalen-2-yl)ethane-1-sulfonyl chloride can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.

    Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous base to yield the corresponding sulfonic acid.

    Reduction: The sulfonyl chloride group can be reduced to a sulfonyl hydride using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution Reactions: Typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid byproduct.

    Hydrolysis: Conducted under mild to moderate conditions using water or dilute sodium hydroxide.

    Reduction: Requires anhydrous conditions and a strong reducing agent.

Major Products:

    Sulfonamides: Formed by reaction with amines.

    Sulfonate Esters: Formed by reaction with alcohols.

    Sulfonic Acids: Formed by hydrolysis.

    Sulfonyl Hydrides: Formed by reduction.

Scientific Research Applications

1-(6-Methoxynaphthalen-2-yl)ethane-1-sulfonyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(6-Methoxynaphthalen-2-yl)ethane-1-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a sulfonylating agent, transferring the sulfonyl group to nucleophilic substrates.

Comparison with Similar Compounds

    1-(6-Methoxynaphthalen-2-yl)ethanone: A related compound with a ketone group instead of a sulfonyl chloride group.

    1-(6-Methoxynaphthalen-2-yl)ethanol: Features a hydroxyl group instead of a sulfonyl chloride group.

    1-(6-Methoxynaphthalen-2-yl)ethane: Lacks the sulfonyl chloride group, making it less reactive.

Uniqueness: 1-(6-Methoxynaphthalen-2-yl)ethane-1-sulfonyl chloride is unique due to its sulfonyl chloride group, which imparts high reactivity and versatility in chemical synthesis. This makes it a valuable intermediate for the preparation of various sulfonyl-containing compounds.

Properties

Molecular Formula

C13H13ClO3S

Molecular Weight

284.76 g/mol

IUPAC Name

1-(6-methoxynaphthalen-2-yl)ethanesulfonyl chloride

InChI

InChI=1S/C13H13ClO3S/c1-9(18(14,15)16)10-3-4-12-8-13(17-2)6-5-11(12)7-10/h3-9H,1-2H3

InChI Key

SBSMZVFYCKIWJI-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(C=C1)C=C(C=C2)OC)S(=O)(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.